molecular formula C17H19N3O5S B11470352 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11470352
M. Wt: 377.4 g/mol
InChI Key: NEAGTUNJGPRHGH-UHFFFAOYSA-N
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Description

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazolopyridine core, and an ethylamino group

Preparation Methods

The synthesis of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzodioxole ring, followed by the construction of the thiazolopyridine core, and finally the introduction of the ethylamino group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamino group, where nucleophiles such as halides or alkoxides can replace the ethyl group.

    Addition: Addition reactions can take place at the double bonds within the thiazolopyridine core, leading to the formation of new compounds with added functional groups.

Scientific Research Applications

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can be compared with other similar compounds, such as:

    7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: This compound has a methylamino group instead of an ethylamino group, which can lead to differences in its chemical reactivity and biological activity.

    7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(propylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: The presence of a propylamino group can also affect the compound’s properties and applications.

    7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(butylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one: This compound has a butylamino group, which can further influence its behavior in chemical reactions and biological systems.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C17H19N3O5S/c1-4-18-17-20-16-15(26-17)9(6-11(21)19-16)8-5-10-13(25-7-24-10)14(23-3)12(8)22-2/h5,9H,4,6-7H2,1-3H3,(H,18,20)(H,19,21)

InChI Key

NEAGTUNJGPRHGH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C(CC(=O)N2)C3=CC4=C(C(=C3OC)OC)OCO4

Origin of Product

United States

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